(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide, also known as CPMA, is a synthetic compound that has attracted interest in the scientific community due to its potential therapeutic applications. CPMA is a small molecule that belongs to the class of acrylamide derivatives and has been shown to possess various biological activities.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide is used industrially to produce polyacrylamide, which has applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, as well as in laboratory settings for protein separation by electrophoresis. The formation of acrylamide in foods during processing, under conditions that induce Maillard browning products, has heightened interest in its chemistry, biochemistry, and safety. Studies have explored its environmental and dietary sources, mechanisms of formation in food, and impact on human health, including the need for understanding its formation and distribution in food and its potential health risks (Friedman, 2003).
Analytical and Mechanistic Aspects of Acrylamide Formation
Research has focused on the analytical and mechanistic understanding of acrylamide formation in foods, particularly in the context of industrial applications. Efforts have been made to elucidate chemical routes of formation during food preparation and processing, contributing towards a better understanding of acrylamide's presence in heat-treated carbohydrate-rich foods and its potential health implications. This knowledge aids in assessing dietary exposure and developing strategies to reduce acrylamide levels in food products (Taeymans et al., 2004).
Reduction and Toxicity Mitigation of Acrylamide
The review by Friedman and Levin (2008) presents various strategies to reduce the dietary acrylamide burden, including selecting food varieties with low levels of precursors, modifying processing conditions, and applying food ingredients that prevent acrylamide formation. Furthermore, it discusses methods to mitigate in vivo toxicity, highlighting the importance of a comprehensive approach to minimizing acrylamide content in the diet without compromising food quality and safety (Friedman & Levin, 2008).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals is explored in the review by Girma et al. (2005), providing insights into acrylamide's role in biological systems and its potential health effects. This area of research is relevant for understanding the interactions between acrylamide and biologically relevant metal ions, which could elucidate the mechanisms of acrylamide metabolism and its health effects (Girma et al., 2005).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-11H,12H2,(H,22,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVAVCHJGRZPH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide |
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